Cas no 90481-33-7 (tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate)

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate structure
90481-33-7 structure
Product Name:tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Numero CAS:90481-33-7
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD11054832
CID:788692
PubChem ID:13329885
Update Time:2024-10-26

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester,(3S,4S)-
    • (3S,4S)-1-Boc-pyrrolidine-3,4-diol
    • (3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S-trans)-
    • N-BOC-(3S,4S)-3,4-PYRROLIDINEDIOL
    • tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
    • tert-butyl-(3S,4S)-dihydroxypyrrolidine-1-carboxylate
    • MAXQBMZDVBHSLW-BQBZGAKWSA-N
    • (3S,4S)-1-Boc-dihydroxypyrrolidine
    • SB10906
    • (3S,4S)-3,4-dihydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (3S)-3alpha,4beta-Dihydroxypyrrolidine-1-carboxylic acid t
    • 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S-trans)- (ZCI)
    • EN300-7093091
    • 1163128-11-7
    • CS-0058581
    • AS-44904
    • MFCD11054832
    • (3S,4S)-1-Boc-3,4-dihydroxypyrrolidine
    • AC-22422
    • trans-tert-Butyl3,4-dihydroxypyrrolidine-1-carboxylate
    • (3R,4S)-tert-Butyl3,4-dihydroxypyrrolidine-1-carboxylate
    • 2170145-81-8
    • AKOS025290479
    • AB8647
    • 90481-33-7
    • DB-188950
    • SCHEMBL72800
    • trans-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
    • DTXSID50537033
    • MDL: MFCD11054832
    • Inchi: 1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1
    • Chiave InChI: MAXQBMZDVBHSLW-BQBZGAKWSA-N
    • Sorrisi: C(N1C[C@H](O)[C@@H](O)C1)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 203.11600
  • Massa monoisotopica: 203.11575802g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70
  • XLogP3: -0.4

Proprietà sperimentali

  • Densità: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 163-164 ºC (ethyl acetate )
  • Solubilità: Dissoluzione (49 g/l) (25°C),
  • PSA: 70.00000
  • LogP: -0.10320

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM109000-1g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
1g
$275 2021-08-06
Chemenu
CM109000-5g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
5g
$825 2021-08-06
Chemenu
CM109000-10g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
10g
$1375 2021-08-06
abcr
AB446516-1 g
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate, 95%; .
90481-33-7 95%
1g
€385.90 2023-07-18
abcr
AB446516-5 g
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate, 95%; .
90481-33-7 95%
5g
€1,134.80 2023-07-18
Chemenu
CM109000-250mg
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
250mg
$143 2024-07-20
Chemenu
CM109000-1g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
1g
$204 2023-03-07
Chemenu
CM109000-5g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
5g
$579 2023-03-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB08168-25g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 95%
25g
$1770 2023-09-07
eNovation Chemicals LLC
Y1190403-1g
(3S,4S)-1-Boc-3,4-dihydroxypyrrolidine
90481-33-7 95%
1g
$400 2023-09-03

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, reflux
Riferimento
Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics
Marradi, Marco; Cicchi, Stefano; Sansone, Francesco; Casnati, Alessandro; Goti, Andrea, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957

Metodo di produzione 2

Condizioni di reazione
Riferimento
Asymmetric hydrogenation of α-(acetylamino)cinnamic acids with a new rhodium complex; the concept of an optimal ligand
Nagel, Ulrich, Angewandte Chemie, 1984, 96(6), 425-6

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Potassium carbonate Solvents: Methanol ,  Chloroform
Riferimento
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 h, rt
Riferimento
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols
Oswood, Christian J.; MacMillan, David W. C., Journal of the American Chemical Society, 2022, 144(1), 93-98

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 h, 1 atm, rt
Riferimento
Synthesis of iminodiacetaldehyde derivatives as building blocks for pharmacologically active agents
Fricke, Yvonne; Kopp, Nicole; Wuensch, Bernhard, Synthesis, 2010, (5), 791-796

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Water Catalysts: stereoisomer of [μ-[(4aR,27aR,31aR,54aR)-9,23,36,50-Tetrakis(1,1-dimethylethyl)-… Solvents: Acetonitrile ;  24 h, 23 °C
1.2 Reagents: Pyridinium p-toluenesulfonate ;  23 °C
Riferimento
A broadly applicable and practical oligomeric (salen)Co catalyst for enantioselective epoxide ring-opening reactions
White, David E.; Tadross, Pamela M.; Lu, Zhe; Jacobsen, Eric N., Tetrahedron, 2014, 70(27-28), 4165-4180

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
Riferimento
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Chloroform ;  overnight, rt
Riferimento
Chiral pyrrolidine thioethers: effective nitrogen-sulfur donating ligands in palladium-catalyzed asymmetric allylic alkylations
Siedlecka, Renata; Wojaczynska, Elzbieta; Skarzewski, Jacek, Tetrahedron: Asymmetry, 2004, 15(9), 1437-1444

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Raw materials

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Preparation Products

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited